(-)-1,4-di-O-Tosyl-2,3-O-isopropylidene-L-threitol

Catalog No.
S1532960
CAS No.
37002-45-2
M.F
C₂₁H₂₆O₈S₂
M. Wt
470.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-1,4-di-O-Tosyl-2,3-O-isopropylidene-L-threitol

CAS Number

37002-45-2

Product Name

(-)-1,4-di-O-Tosyl-2,3-O-isopropylidene-L-threitol

IUPAC Name

[(4S,5S)-2,2-dimethyl-5-[(4-methylphenyl)sulfonyloxymethyl]-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate

Molecular Formula

C₂₁H₂₆O₈S₂

Molecular Weight

470.6 g/mol

InChI

InChI=1S/C21H26O8S2/c1-15-5-9-17(10-6-15)30(22,23)26-13-19-20(29-21(3,4)28-19)14-27-31(24,25)18-11-7-16(2)8-12-18/h5-12,19-20H,13-14H2,1-4H3/t19-,20-/m0/s1

InChI Key

KPFDKWNWYAXRNJ-PMACEKPBSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(OC(O2)(C)C)COS(=O)(=O)C3=CC=C(C=C3)C

Synonyms

4-Methylbenzenesulfonic Acid [(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene) Ester; (S,S)-(-)-2,3-O-Isopropylidenethreitol 1,4-Ditosylate; 1,4-Di-O-tosyl-2,3-O-isopropylidene-L-threitol; (2S,3S)-(-)-2,3-O-Isopropylidene-1,4-di-O-tosyl-L-t

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(OC(O2)(C)C)COS(=O)(=O)C3=CC=C(C=C3)C

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2[C@@H](OC(O2)(C)C)COS(=O)(=O)C3=CC=C(C=C3)C

(-)-1,4-di-O-Tosyl-2,3-O-isopropylidene-L-threitol is a synthetic organic compound characterized by its complex structure and specific stereochemistry. It has the molecular formula C21H26O8S2C_{21}H_{26}O_{8}S_{2} and a molecular weight of approximately 470.55 g/mol. The compound features two tosyl groups (p-toluenesulfonyl), which enhance its reactivity in various

(-)-1,4-Di-O-Tosyl-2,3-O-isopropylidene-L-threitol is not directly involved in biological systems and lacks a defined mechanism of action. However, its significance lies in its use as a chiral building block for the synthesis of more complex molecules with potential biological activity []. The protected hydroxyl groups and the chiral center allow for selective functionalization and control over the final product's stereochemistry.

This compound is primarily utilized in organic synthesis, particularly in the formation of glycosides. The tosyl groups serve as excellent leaving groups, facilitating nucleophilic substitution reactions. For instance, when treated with nucleophiles such as alcohols or amines, (-)-1,4-di-O-Tosyl-2,3-O-isopropylidene-L-threitol can undergo deprotection to yield various derivatives of L-threitol. Additionally, it can participate in coupling reactions to form more complex glycosidic structures .

The synthesis of (-)-1,4-di-O-Tosyl-2,3-O-isopropylidene-L-threitol typically involves several steps:

  • Protection of Hydroxyl Groups: The initial step involves protecting the hydroxyl groups of L-threitol using isopropylidene groups to form the corresponding diisopropylidene derivative.
  • Tosylation: The protected L-threitol is then subjected to tosylation using p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction introduces the tosyl groups at the 1 and 4 positions.
  • Purification: The final product is purified through recrystallization or chromatography to obtain high-purity (-)-1,4-di-O-Tosyl-2,3-O-isopropylidene-L-threitol .

(-)-1,4-di-O-Tosyl-2,3-O-isopropylidene-L-threitol finds applications primarily in organic synthesis and pharmaceutical research:

  • Glycoside Synthesis: It is used as an intermediate in the synthesis of glycosides and other carbohydrate derivatives.
  • Research Tool: Its structural characteristics make it valuable for studying carbohydrate chemistry and enzyme interactions.
  • Potential Drug Development: Compounds derived from this structure may have implications in drug design due to their biological activity .

Interaction studies involving (-)-1,4-di-O-Tosyl-2,3-O-isopropylidene-L-threitol typically focus on its reactivity with various nucleophiles and its role in glycosidic bond formation. These studies help elucidate the mechanisms by which carbohydrates interact with enzymes and other biomolecules. The ability of the tosyl groups to stabilize transition states during these reactions is a key area of interest .

Several compounds share structural similarities with (-)-1,4-di-O-Tosyl-2,3-O-isopropylidene-L-threitol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1,4-Di-O-tosyl-D-threitolC21H26O8S2Enantiomer with different stereochemistry; used in similar reactions
2,3-O-Isopropylidene-D-threitolC9H18O5Simpler structure; lacks tosyl groups; used for deprotection reactions
1,4-Di-O-benzoyl-D-threitolC19H22O6Alternative protecting group strategy; used in glycoside synthesis

The uniqueness of (-)-1,4-di-O-Tosyl-2,3-O-isopropylidene-L-threitol lies in its specific combination of protective groups and stereochemistry that allows for selective reactivity not found in simpler or differently substituted derivatives .

XLogP3

3.2

Other CAS

37002-45-2

Dates

Last modified: 08-15-2023

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